2-Bromo-5-pentafluoroethyl-pyrazine
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Overview
Description
2-Bromo-5-pentafluoroethyl-pyrazine is an organic compound with the molecular formula C6H2BrF5N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-pentafluoroethyl-pyrazine typically involves the bromination of a pyrazine derivative. One common method is the reaction of 2,5-dibromopyrazine with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-pentafluoroethyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to yield pyrazine derivatives with different functional groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Properties
Molecular Formula |
C6H2BrF5N2 |
---|---|
Molecular Weight |
276.99 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2BrF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
GQZHMGHLGIGZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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